![molecular formula C8H6FN3 B2887531 3-(4-Fluorophenyl)-1H-1,2,4-triazole CAS No. 95728-10-2](/img/structure/B2887531.png)
3-(4-Fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
3-(4-Fluorophenyl)-1H-1,2,4-triazole (4-FPT) is an organic compound belonging to the triazole family of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 283°C. 4-FPT has been widely studied for its potential applications in medicine, agriculture, and other fields.
Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase: is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders and neurodegenerative diseases like Parkinson’s. Compounds with a 3-(4-Fluorophenyl)-1H-1,2,4-triazole structure have been studied for their potential to inhibit tyrosinase activity. This could lead to applications in pharmaceuticals and cosmetics, particularly in treatments for skin pigmentation disorders and as a preventive measure for melanin-related neurodegeneration .
Molecular Modelling
In silico studies, such as molecular docking and modelling, utilize various chemical structures to predict interactions with biological targets. The 3-(4-Fluorophenyl)-1H-1,2,4-triazole can be used in computational models to understand its binding affinity and inhibitory potential against enzymes like tyrosinase, which has implications in drug design and discovery .
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis , a bacterium that causes tuberculosis in humans.
Mode of Action
This could potentially disrupt the transcriptional regulation in Mycobacterium tuberculosis, affecting the bacterium’s ability to survive and proliferate .
Biochemical Pathways
Given its target, it is plausible that the compound affects the pathways related to gene expression in mycobacterium tuberculosis . The downstream effects of this disruption could include altered bacterial growth and virulence.
Result of Action
The molecular and cellular effects of 3-(4-Fluorophenyl)-1H-1,2,4-triazole’s action are likely related to its interference with the function of the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis . This could potentially lead to changes in the bacterium’s gene expression, affecting its growth and virulence.
properties
IUPAC Name |
5-(4-fluorophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOVZVORXFZEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-1,2,4-triazole |
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